molecular formula C21H27ClN4O3S3 B2468883 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride CAS No. 1177756-26-1

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride

Cat. No. B2468883
CAS RN: 1177756-26-1
M. Wt: 515.1
InChI Key: DCWCFKVKPFVQMN-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H27ClN4O3S3 and its molecular weight is 515.1. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Antifungal Activities : The synthesis of new compounds involving benzothiazole derivatives has been explored for their potential antibacterial and antifungal activities. For instance, Patel and Agravat (2007) discussed the synthesis of pyridine derivatives with promising antimicrobial properties, which could lead to applications in combating various microbial infections (Patel & Agravat, 2007).

  • Anti-inflammatory and Analgesic Agents : The research by Abu‐Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents shows the potential therapeutic applications of such chemical structures in managing pain and inflammation (Abu‐Hashem et al., 2020).

  • Antidementia Agents : Sugimoto et al. (1990) synthesized and evaluated a series of piperidine derivatives for anti-acetylcholinesterase activity, identifying potent inhibitors with potential applications as antidementia agents (Sugimoto et al., 1990).

  • Antituberculosis Activity : Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the role of such compounds in developing new antituberculosis drugs (Jeankumar et al., 2013).

  • Antiplatlet and Antithrombotic Treatments : Hayashi et al. (1998) discussed the development of GPIIb/IIIa integrin antagonists with potent human platelet aggregation inhibitory activity, suggesting potential applications in antiplatlet and antithrombotic treatments (Hayashi et al., 1998).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S3.ClH/c1-23(2)13-14-25(21-22-17-6-3-4-7-18(17)30-21)20(26)16-9-11-24(12-10-16)31(27,28)19-8-5-15-29-19;/h3-8,15-16H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWCFKVKPFVQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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